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Compound of Interest

Compound Name:
6-Fluoro-2,3-dihydro-1H-inden-1-

amine

Cat. No.: B069646 Get Quote

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the indanamine scaffold,

a core structural motif present in several neurologically active pharmaceuticals. Its primary

significance lies in its role as a versatile chemical intermediate and building block for the

synthesis of more complex molecules, particularly within the realm of drug discovery and

development. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a well-established

precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the

treatment of Parkinson's disease[1].

The introduction of a fluorine atom to this privileged scaffold is a deliberate and strategic

modification. In medicinal chemistry, the judicious placement of fluorine can profoundly

influence a molecule's pharmacological profile, affecting its metabolic stability, binding affinity,

membrane permeability, and pKa[2][3]. This guide offers a comprehensive overview of 6-
Fluoro-2,3-dihydro-1H-inden-1-amine, detailing its chemical identity, synthesis, analytical

validation, and strategic applications for researchers and scientists in pharmaceutical

development.

Part 1: Physicochemical Properties and
Identification
The precise identification of a chemical entity is foundational to its use in research. 6-Fluoro-
2,3-dihydro-1H-inden-1-amine is most commonly handled and supplied as its hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b069646?utm_src=pdf-interest
https://www.benchchem.com/product/b069646?utm_src=pdf-body
https://patents.google.com/patent/CN101062897A/en
https://www.researchgate.net/publication/278689316_Tactical_Applications_of_Fluorine_in_Drug_Design_and_Development
https://www.researchgate.net/publication/26786610_Use_of_Fluorinated_Functionality_in_Enzyme_Inhibitor_Development_Mechanistic_and_Analytical_Advantages
https://www.benchchem.com/product/b069646?utm_src=pdf-body
https://www.benchchem.com/product/b069646?utm_src=pdf-body
https://www.benchchem.com/product/b069646?utm_src=pdf-body
https://www.benchchem.com/product/b069646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


salt to improve stability and solubility. It is crucial to distinguish between the racemic mixture

and its individual enantiomers, as biological activity is often stereospecific.

Identifier Value Source

Chemical Name
6-Fluoro-2,3-dihydro-1H-inden-

1-amine hydrochloride
[4][5]

CAS Number (Racemate HCl) 1191908-44-7 [4][5]

CAS Number ((R)-enantiomer

HCl)
731859-02-2 [6][7]

CAS Number ((S)-enantiomer

HCl)
139134-92-9 [8]

Molecular Formula
C₉H₁₀FN (Free Base) /

C₉H₁₁ClFN (HCl Salt)
[5]

Molecular Weight
151.18 g/mol (Free Base) /

187.64 g/mol (HCl Salt)
[5]

Purity (Typical) ≥97% [6]

Part 2: Synthesis and Mechanistic Rationale
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is a well-established process in

synthetic organic chemistry, typically proceeding via a two-step sequence starting from the

corresponding ketone, 6-fluoro-1-indanone. This approach is analogous to the preparation of

the non-fluorinated parent compound[1].

Synthetic Workflow Overview
The overall transformation involves the conversion of a carbonyl group (ketone) into a primary

amine. This is achieved by first forming an oxime intermediate, which is then reduced.

6-Fluoro-1-indanone Oximation

 Hydroxylamine HCl,
 NaOH/Ethanol 6-Fluoro-1-indanone oxime Reduction

 Raney Nickel (Al-Ni),
 NaOH/Ethanol 6-Fluoro-2,3-dihydro-1H-inden-1-amine
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Caption: Synthetic pathway from 6-fluoro-1-indanone to the target amine.

Step 1: Oximation of 6-Fluoro-1-indanone
The first step is the reaction of the starting ketone with hydroxylamine or its salt (e.g.,

hydroxylamine hydrochloride) in a basic solution.

Causality: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack

by the nitrogen atom of hydroxylamine. A basic medium is used to deprotonate the

hydroxylamine salt, liberating the free hydroxylamine nucleophile, and to catalyze the

dehydration of the intermediate carbinolamine, driving the reaction to completion to form the

stable C=N bond of the oxime.

Step 2: Reduction of the Oxime Intermediate
The second step involves the reduction of the carbon-nitrogen double bond of the oxime to a

single bond, yielding the primary amine.

Causality: Catalytic hydrogenation is a highly effective method for this transformation. A

catalyst like Raney Nickel (an aluminum-nickel alloy) is employed in an alkaline ethanol

solution[1]. The catalyst surface adsorbs both the oxime and hydrogen, facilitating the

cleavage of the N-O bond and the addition of hydrogen atoms across the C=N double bond.

The alkaline conditions are maintained to ensure the stability and reactivity of the catalyst

system.

Detailed Experimental Protocol (Adapted from Analogue
Synthesis)
The following protocol is a representative procedure adapted from established methods for

indanamine synthesis[1].

Oximation:

To a solution of 6-fluoro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride

(1.5-2.5 eq).
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Slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) while stirring.

Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and neutralize it. The oxime product often

precipitates and can be collected by filtration.

Reduction:

Suspend the crude 6-fluoro-1-indanone oxime (1.0 eq) in a solution of ethanol and

aqueous sodium hydroxide (e.g., 20%).

Heat the mixture to 50-60 °C.

Carefully add Raney Nickel catalyst (a slurry in water or ethanol) portion-wise, as the

reaction can be exothermic.

Maintain the temperature and stir for several hours until TLC indicates the complete

consumption of the oxime.

Cool the reaction mixture and carefully filter off the catalyst. Caution: Raney Nickel is

pyrophoric and must be handled with care, typically kept wet.

Extract the aqueous filtrate with an organic solvent (e.g., toluene or dichloromethane).

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the crude 6-Fluoro-2,3-dihydro-1H-inden-1-amine as an oil.

Salt Formation (Optional but Recommended):

Dissolve the crude amine in a suitable solvent (e.g., isopropanol).

Add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the

final product.
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Part 3: Applications in Drug Discovery &
Development
The primary value of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is as a precursor for developing

novel therapeutic agents. The incorporation of fluorine is a key strategy to optimize drug

candidates[9].

Indanamine Scaffold

6-Fluoro-2,3-dihydro-
1H-inden-1-amine

Fluorine Atom
(Position 6)

Modulated Properties

Increased Potency Blocked Metabolic Site
(Improved Stability)

Enhanced Membrane
Permeability (Lipophilicity)

18F Isotope for
PET Imaging

Click to download full resolution via product page

Caption: Strategic benefits of fluorinating the indanamine scaffold.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the

pKa of the proximal amine group, which can alter the molecule's ionization state at

physiological pH, potentially improving oral absorption and reducing off-target effects[2].

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at

the 6-position can block a potential site of aromatic hydroxylation by cytochrome P450

enzymes, a common metabolic pathway. This can increase the compound's half-life and

bioavailability[3].
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Enhanced Potency and Binding: Fluorine can engage in favorable non-covalent interactions

(e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, leading to

enhanced binding affinity and potency of the final drug molecule[3].

PET Imaging: The radioactive isotope ¹⁸F is a positron emitter with a convenient half-life

(approx. 110 minutes), making it ideal for Positron Emission Tomography (PET) imaging[10].

Synthesizing a drug candidate with ¹⁸F allows for non-invasive in vivo studies to confirm

target engagement, assess pharmacokinetics, and guide dose selection in both preclinical

and clinical settings[2][10].

Part 4: Analytical Characterization and Quality
Control
To ensure the identity, purity, and quality of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a suite

of analytical techniques is employed. These methods form a self-validating system for quality

control.
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Technique Purpose Expected Outcome

HPLC
Purity assessment and

quantification.

A major peak corresponding to

the target compound, with

purity typically >97%.

Mass Spectrometry (MS) Molecular weight confirmation.

Detection of the molecular ion

(M+H)⁺ corresponding to the

calculated mass of the

compound.

¹H and ¹⁹F NMR
Structural elucidation and

confirmation.

A proton NMR spectrum with

chemical shifts and splitting

patterns consistent with the

indanamine structure. A

fluorine NMR showing a signal

characteristic of an aryl

fluoride.

Infrared (IR) Spectroscopy Functional group identification.

Characteristic absorption

bands for N-H (amine), C-H

(aromatic and aliphatic), and

C-F bonds.

Part 5: Safety and Handling
Proper handling of 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is essential for

laboratory safety.

GHS Hazard Statements: Based on supplier data, the compound is associated with the

following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[11]
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Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing[4].

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Store in a tightly sealed container in a cool, dry place under an inert atmosphere[5].
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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